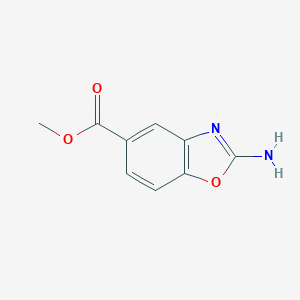

Methyl 2-amino-1,3-benzoxazole-5-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

methyl 2-amino-1,3-benzoxazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-13-8(12)5-2-3-7-6(4-5)11-9(10)14-7/h2-4H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEHSCLRSDPFRSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)OC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20480522 | |

| Record name | Methyl 2-amino-1,3-benzoxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20480522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56388-02-4 | |

| Record name | Methyl 2-amino-1,3-benzoxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20480522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of methyl 2-amino-1,3-benzoxazole-5-carboxylate

An In-Depth Technical Guide to the Synthesis of Methyl 2-Amino-1,3-Benzoxazole-5-Carboxylate

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a pivotal intermediate in the synthesis of pharmacologically active molecules. The benzoxazole scaffold is a prominent structural motif found in numerous compounds with a wide spectrum of biological activities, including antifungal, anticancer, and anti-inflammatory properties.[1][2][3] This guide provides a comprehensive, in-depth exploration of a reliable and well-documented synthetic pathway to this target molecule. We will dissect a validated three-step synthesis, elucidating the mechanistic underpinnings of each transformation, providing detailed experimental protocols, and contextualizing the strategic choices made in reagent and condition selection. This document is intended for researchers, medicinal chemists, and process development scientists engaged in heterocyclic chemistry and drug discovery.

Retrosynthetic Analysis and Strategic Overview

The synthesis of a complex molecule is best approached through a logical deconstruction, or retrosynthesis, to identify readily available starting materials. Our strategy for this compound hinges on a three-step sequence that is both efficient and scalable.

The key disconnection is the formation of the benzoxazole ring itself. The cyclization of an ortho-aminophenol with a cyanating agent is a classic and robust method for constructing the 2-aminobenzoxazole core.[3] This leads us to the key intermediate, methyl 3-amino-4-hydroxybenzoate (2) . The amino group of this intermediate can be installed via the reduction of a nitro group, a highly reliable transformation. This points to methyl 4-hydroxy-3-nitrobenzoate (1) as the preceding intermediate. Finally, this nitrated aromatic compound can be readily prepared from the commercially available methyl 4-hydroxybenzoate via electrophilic aromatic substitution.

Caption: Retrosynthetic pathway for the target molecule.

Step-by-Step Synthesis and Mechanistic Discussion

This section details the forward synthesis, providing both the "how" (protocol) and the "why" (mechanistic rationale).

Step 1: Nitration of Methyl 4-hydroxybenzoate

The initial step involves the regioselective nitration of methyl 4-hydroxybenzoate to yield methyl 4-hydroxy-3-nitrobenzoate (1). This is an electrophilic aromatic substitution reaction where the nitronium ion (NO₂⁺) is the active electrophile.

Causality of Reagent Selection and Regiochemistry: The benzene ring has two substituents: a strongly activating, ortho, para-directing hydroxyl group (-OH) and a deactivating, meta-directing methyl ester group (-COOCH₃). The powerful activating effect of the hydroxyl group dominates, directing the incoming electrophile to the positions ortho to it (C3 and C5). Steric hindrance from the adjacent ester group may slightly disfavor the C5 position, but the primary product is the 3-nitro derivative. While a classic nitrating mixture is concentrated nitric and sulfuric acids, an alternative system using aluminum nitrate in acetic anhydride provides a milder, effective option.[4][5]

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl 4-hydroxybenzoate (1.0 eq) in glacial acetic acid.

-

Cool the solution to 0°C in an ice-water bath.

-

Slowly add acetic anhydride (1.2 eq), followed by the portion-wise addition of aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O) (1.1 eq), maintaining the temperature below 10°C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1.5-2 hours, monitoring by TLC.[4]

-

Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.

-

The precipitated solid, methyl 4-hydroxy-3-nitrobenzoate (1), is collected by vacuum filtration, washed thoroughly with cold water, and dried.

| Reagent | Molar Eq. | Purpose |

| Methyl 4-hydroxybenzoate | 1.0 | Starting Material |

| Glacial Acetic Acid | Solvent | Reaction Medium |

| Acetic Anhydride | 1.2 | Water Scavenger |

| Aluminum Nitrate | 1.1 | Nitrating Agent Source |

| Expected Yield | ~85% [4] |

Step 2: Reduction of Methyl 4-hydroxy-3-nitrobenzoate

The second step is the reduction of the nitro group of intermediate 1 to an amine, yielding the crucial ortho-aminophenol intermediate, methyl 3-amino-4-hydroxybenzoate (2) .

Causality of Reagent Selection: Several methods are available for nitro group reduction, including catalytic hydrogenation (e.g., H₂/Pd-C) or dissolving metal reductions (e.g., SnCl₂/HCl, Fe/AcOH).[6] However, sodium dithionite (Na₂S₂O₄) is a convenient and effective reducing agent for this transformation, particularly as it proceeds under relatively mild basic conditions, which helps prevent unwanted side reactions involving the ester and phenol functionalities.[4]

Experimental Protocol:

-

Suspend methyl 4-hydroxy-3-nitrobenzoate (1) (1.0 eq) in a mixture of acetone and water in a round-bottom flask.

-

Add sodium dithionite (Na₂S₂O₄) (3.0-4.0 eq) to the suspension in portions.

-

Add 0.5N sodium hydroxide (NaOH) solution to maintain a basic pH.

-

Heat the mixture to reflux and stir for 1-2 hours, monitoring the reaction progress by TLC.[4]

-

After completion, cool the reaction mixture to room temperature and remove the acetone under reduced pressure.

-

Acidify the remaining aqueous solution with HCl to precipitate the product.

-

Collect the solid methyl 3-amino-4-hydroxybenzoate (2) by vacuum filtration, wash with water, and dry.

| Reagent | Molar Eq. | Purpose |

| Methyl 4-hydroxy-3-nitrobenzoate | 1.0 | Substrate |

| Sodium Dithionite | 3.0-4.0 | Reducing Agent |

| Acetone/Water | Solvent | Reaction Medium |

| 0.5N NaOH | Base | Activates Reductant |

| Expected Yield | ~70% [4] |

Step 3: Cyclization to form this compound

The final step is the construction of the benzoxazole ring system. This is achieved through the reaction of the ortho-aminophenol intermediate (2) with cyanogen bromide (BrCN).

Mechanism and Rationale: This reaction is a classic method for forming 2-aminobenzoxazoles.[3] The mechanism proceeds via a two-step sequence:

-

Nucleophilic Attack: The more nucleophilic amino group (-NH₂) of the ortho-aminophenol attacks the electrophilic carbon of cyanogen bromide.

-

Intramolecular Cyclization: The resulting intermediate undergoes a rapid intramolecular cyclization, where the hydroxyl (-OH) group attacks the carbon of the cyano-group intermediate, followed by elimination of HBr to form the stable aromatic benzoxazole ring.

It is critical to acknowledge that cyanogen bromide is a highly toxic and volatile reagent and must be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.[7][8]

Caption: Key steps in the BrCN-mediated cyclization.

Experimental Protocol:

-

Dissolve methyl 3-amino-4-hydroxybenzoate (2) (1.0 eq) in methanol in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Carefully add a solution of cyanogen bromide (BrCN) (1.1 eq) in methanol dropwise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours.[4]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Neutralize the residue with a saturated solution of sodium bicarbonate.

-

The resulting precipitate, the target compound, is collected by vacuum filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

| Reagent | Molar Eq. | Purpose |

| Methyl 3-amino-4-hydroxybenzoate | 1.0 | Substrate |

| Cyanogen Bromide (BrCN) | 1.1 | Cyanating Agent/Cyclizing Agent |

| Methanol | Solvent | Reaction Medium |

| Expected Yield | ~70% [4] |

Conclusion and Future Perspectives

The three-step synthesis outlined in this guide provides a robust and reproducible pathway to this compound. Each step employs well-established chemical transformations, and the overall strategy is efficient for laboratory-scale synthesis. For drug development professionals, this intermediate serves as a valuable building block for creating libraries of novel benzoxazole derivatives for biological screening. Future work in this area may focus on developing greener and safer alternatives to the highly toxic cyanogen bromide for the final cyclization step, potentially utilizing reagents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of a Lewis acid.[7][8]

References

-

Benchchem. A Technical Guide to the Synthesis of Benzoxazole Derivatives from o-Aminophenol. 1

-

Šlachtová, V., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega.

-

Organic Chemistry Portal. Benzoxazole synthesis. 9

-

Šlachtová, V., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PMC - NIH.

-

Benchchem. Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids. 2

-

Li, J., et al. (2021). Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi. PMC - NIH.

-

Google Patents. US8178666B2 - 2-aminobenzoxazole process.

-

ResearchGate. Diagrammatic representation of synthesis of 2-aminobenzoxazoles and various other derivatives of benzoxazole employing poly (ethylene glycol).

-

RSC Publishing. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review.

-

ResearchGate. (a) Synthesis of methyl 2-aminobenzo[d]oxazole-5-carboxylate (3)...

-

Anasazi Instruments. (2012). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.

-

Sciencemadness Discussion Board. (2016). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate.

-

ChemicalBook. 3-Amino-4-hydroxybenzoic acid synthesis.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. aiinmr.com [aiinmr.com]

- 6. 3-Amino-4-hydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzoxazole synthesis [organic-chemistry.org]

structure of methyl 2-amino-1,3-benzoxazole-5-carboxylate

A Technical Guide to the Structure, Synthesis, and Characterization of Methyl 2-amino-1,3-benzoxazole-5-carboxylate

Abstract

This compound is a heterocyclic compound of significant interest to the medicinal chemistry and drug development sectors. Its rigid, planar benzoxazole core, coupled with a hydrogen-bond-donating amino group and an electron-withdrawing methyl ester, provides a unique scaffold for designing targeted therapeutic agents. This guide offers an in-depth analysis of the compound's structure, a detailed, field-proven synthetic protocol, a thorough examination of its spectroscopic characterization, and a perspective on its applications. By integrating mechanistic insights with practical methodologies, this document serves as a comprehensive resource for researchers engaged in the synthesis, analysis, and application of novel benzoxazole derivatives.

Introduction: The Benzoxazole Scaffold in Drug Discovery

The benzoxazole ring system, a fusion of benzene and oxazole rings, is classified as a "privileged structure" in medicinal chemistry. This designation is reserved for molecular scaffolds that are capable of binding to multiple, diverse biological targets, leading to a wide range of pharmacological activities. Benzoxazole derivatives have demonstrated efficacy as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.

The core's planarity facilitates π-stacking interactions with aromatic residues in protein active sites, while the nitrogen and oxygen atoms act as hydrogen bond acceptors. Substituents at the 2- and 5-positions critically modulate the molecule's electronic properties, solubility, and specific biological interactions. The 2-amino group is a key pharmacophoric feature, often acting as a crucial hydrogen bond donor. The methyl ester at the 5-position provides a site for further chemical modification or can influence receptor binding and pharmacokinetic properties. This compound thus represents a foundational building block for creating extensive libraries of bioactive molecules.

Chemical Structure and Physicochemical Properties

The formal structure of the title compound consists of a 1,3-benzoxazole core with an amino group (-NH₂) at the C2 position and a methyl carboxylate (-COOCH₃) group at the C5 position.

Caption: Synthetic pathway for this compound.[1]

Detailed Experimental Protocol

This protocol is adapted from the reported synthesis of the title compound.[1]

Step A: Synthesis of Methyl 4-hydroxy-3-nitrobenzoate (Nitration)

-

To a solution of methyl 4-hydroxybenzoate in glacial acetic acid, add aluminum nitrate nonahydrate.

-

Slowly add acetic anhydride while maintaining the temperature at room temperature (rt).

-

Stir the reaction mixture for 1.5 hours. Monitor reaction completion using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the product.

-

Causality: Aluminum nitrate serves as the nitrating agent source in this mild nitration system. Acetic anhydride acts as a water scavenger, driving the equilibrium towards the formation of the active nitrating species.

Step B: Synthesis of Methyl 3-amino-4-hydroxybenzoate (Reduction)

-

Dissolve the nitro-intermediate from Step A in a mixture of acetone and 0.5N NaOH solution.

-

Heat the mixture to reflux.

-

Add sodium dithionite (Na₂S₂O₄) portion-wise to the refluxing solution. The use of sodium dithionite is a common and effective method for reducing aromatic nitro groups to amines.

-

Continue refluxing for 1 hour, monitoring by TLC.

-

After cooling, neutralize the mixture and extract the product with ethyl acetate.

-

Dry the combined organic layers and concentrate in vacuo. Purify the crude product by column chromatography.

-

Causality: Sodium dithionite is a powerful reducing agent that selectively reduces the nitro group to an amine without affecting the ester functionality under these conditions.

Step C: Synthesis of this compound (Cyclization)

-

Dissolve the o-aminophenol intermediate from Step B in methanol (MeOH).

-

Add a solution of cyanogen bromide (CNBr) in MeOH dropwise at room temperature. Caution: CNBr is highly toxic and must be handled in a well-ventilated fume hood with appropriate personal protective equipment.

-

Stir the mixture for 3-4 hours at room temperature.

-

The reaction mechanism involves the nucleophilic attack of the phenolic oxygen onto the carbon of CNBr, followed by an intramolecular cyclization where the amino group attacks the nitrile carbon, leading to the formation of the 2-aminobenzoxazole ring.

-

Remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization or column chromatography to yield the final product.

-

Self-Validation: Each step requires monitoring by TLC to ensure the complete consumption of starting material. The final product's identity and purity must be rigorously confirmed by the spectroscopic methods detailed in the next section.

Structural Elucidation and Spectroscopic Analysis

The definitive confirmation of the molecular structure is achieved through a combination of spectroscopic techniques. The following data are predicted based on the known effects of the functional groups and analysis of similar structures reported in the literature.[2][3][4][5]

Table 2: Key Spectroscopic Data for Structural Confirmation

| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale |

| ¹H NMR | -NH₂ (broad singlet) | ~7.0 - 7.5 ppm | Labile protons of the primary amine, broad due to exchange. |

| Ar-H (singlet, C4-H) | ~7.7 - 7.9 ppm | Deshielded proton adjacent to the ester group. | |

| Ar-H (doublet, C6-H) | ~7.5 - 7.7 ppm | Aromatic proton ortho to the C7-H. | |

| Ar-H (doublet, C7-H) | ~7.2 - 7.4 ppm | Aromatic proton ortho to the C6-H and fused oxazole ring. | |

| -OCH₃ (singlet) | ~3.8 - 3.9 ppm | Methyl protons of the ester group. | |

| ¹³C NMR | C=O (ester) | ~166 ppm | Carbonyl carbon of the methyl ester. |

| C2 (imine) | ~160 - 162 ppm | Carbon of the C=N bond in the oxazole ring. | |

| C3a, C7a (fused ring) | ~140 - 150 ppm | Quaternary carbons at the ring fusion. | |

| C4, C5, C6, C7 | ~110 - 130 ppm | Aromatic carbons of the benzene ring. | |

| -OCH₃ | ~52 ppm | Methyl carbon of the ester group. | |

| IR | N-H stretch | 3300 - 3500 cm⁻¹ | Symmetric and asymmetric stretching of the primary amine. |

| C=O stretch (ester) | 1710 - 1730 cm⁻¹ | Strong absorption from the ester carbonyl group. | |

| C=N stretch | 1630 - 1650 cm⁻¹ | Characteristic imine stretch of the oxazole ring. | |

| C-O-C stretch | 1200 - 1250 cm⁻¹ | Asymmetric stretch of the ester and ether linkages. | |

| Mass Spec | [M]⁺ | m/z = 192.05 | Molecular ion peak corresponding to C₉H₈N₂O₃. |

Applications in Medicinal Chemistry and Drug Development

The 2-aminobenzoxazole scaffold is a cornerstone in the design of enzyme inhibitors and receptor modulators. The structural features of this compound make it an attractive starting point for drug discovery campaigns.

-

Enzyme Inhibition: Derivatives of 2-aminobenzoxazole have been identified as potent inhibitors of various enzymes, including proteases and kinases. The primary amine at the C2 position can act as a key hydrogen-bonding moiety, anchoring the ligand within an enzyme's active site.

-

Transporter Modulation: Recent studies have highlighted 2-aminobenzoxazole derivatives as potent inhibitors of the sphingosine-1-phosphate (S1P) transporter Spns2, a target for autoimmune diseases like multiple sclerosis.

The typical workflow for evaluating a compound like this in a drug discovery setting involves several key stages, from initial screening to lead optimization.

Caption: A conceptual workflow for the evaluation of a new chemical entity in drug discovery.

Conclusion

This compound is more than a simple organic molecule; it is a versatile platform for chemical innovation. Its structure is well-defined, accessible through reliable synthetic methods, and readily characterized by standard spectroscopic techniques. The inherent biological relevance of its core scaffold ensures its continued importance in the field of medicinal chemistry. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently synthesize, verify, and utilize this valuable compound in their scientific pursuits.

References

-

Šlachtová, V., Fejér, K., & Berkeš, D. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19133–19141. Available at: [Link]

-

ResearchGate. (n.d.). (a) Synthesis of methyl 2-aminobenzo[d]oxazole-5-carboxylate (3)... [Image]. Available at: [Link]

-

PubChem. (n.d.). 2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester. National Center for Biotechnology Information. Available at: [Link]

-

Poirot, A., Saffon-Merceron, N., & Fabre, A. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 11), 1078–1081. Available at: [Link]

-

Poirot, A., Saffon-Merceron, N., & Fabre, A. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. IUCrData, 6(11). Available at: [Link]

-

Bruzgulienė, D., et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 18, 102-109. Available at: [Link]

-

ResearchGate. (2021). Synthesis route to methyl-1,3-benzoxazole-2-carboxylate [Image]. Available at: [Link]

-

Wnuk, S., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-280. Available at: [Link]

-

SQUARIX. (n.d.). methyl 2-{(1R)-1-[(tert-butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylate. Available at: [Link]

-

Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.... Supporting Information. Available at: [Link]

-

ResearchGate. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. Available at: [Link]

-

Yıldırım, M. H. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Bilge International Journal of Science and Technology Research, 2(1), 74-82. Available at: [Link]

-

ChemBK. (2024). methyl 1,3-benzoxazole-2-carboxylate. Available at: [Link]

-

ResearchGate. (1960). The 2900-cm⁻¹ region infrared spectra of methyl benzoate... [Image]. Available at: [Link]

-

NIST. (n.d.). Methyl 3-amino-4-hydroxybenzoate. NIST Chemistry WebBook. Available at: [Link]

Sources

Unlocking the Therapeutic Potential of Methyl 2-amino-1,3-benzoxazole-5-carboxylate: A Technical Guide for Drug Discovery Professionals

Abstract

The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the biological potential of a key derivative, methyl 2-amino-1,3-benzoxazole-5-carboxylate. While much of the existing research focuses on more complex analogues, this guide will delve into the known activities associated with this core structure, its synthetic accessibility, and the established methodologies for evaluating its therapeutic promise. We will explore its potential in anticancer, anti-inflammatory, and antimicrobial applications, providing detailed experimental protocols and mechanistic insights to empower researchers in their drug discovery endeavors.

Introduction: The Benzoxazole Core and its Significance

Benzoxazoles are bicyclic aromatic compounds that have garnered significant attention in the pharmaceutical sciences due to their presence in a variety of biologically active natural products and synthetic drugs. The inherent planarity and rich electronic nature of the benzoxazole ring system allow for diverse molecular interactions, making it an attractive scaffold for targeting a range of biological macromolecules. Derivatives of this core have demonstrated a remarkable array of activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial effects.

This guide focuses specifically on This compound , a key intermediate and a molecule of interest in its own right. The presence of the 2-amino group and the 5-carboxylate ester provides crucial handles for synthetic modification, allowing for the exploration of structure-activity relationships (SAR). Understanding the intrinsic biological activity of this core molecule is paramount for the rational design of novel and more potent therapeutic agents.

Synthesis of the Core Scaffold

The synthesis of this compound is a critical first step in exploring its biological potential. A common and effective synthetic route involves a multi-step process starting from readily available precursors.

Synthetic Workflow:

Caption: Synthetic pathway for this compound.

This synthetic scheme provides a reliable method for obtaining the target compound in good yield, enabling its subsequent biological evaluation and derivatization.

Biological Activities and Therapeutic Potential

While specific quantitative data for the core molecule, this compound, is limited in publicly available literature, the activities of its closely related derivatives provide strong evidence for its therapeutic potential across several key areas.

Anticancer Activity

The benzoxazole scaffold is a well-established pharmacophore in oncology research. Derivatives have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of key enzymes and disruption of cellular processes essential for cancer cell survival and proliferation.

Notably, this compound has been utilized as a key intermediate in the synthesis of compounds targeting the anti-apoptotic protein Bcl-2, which is often overexpressed in cancer cells, contributing to their resistance to chemotherapy. The rationale behind this approach is that the benzoxazole core can mimic the binding of pro-apoptotic proteins to the BH3 domain of Bcl-2, thereby inducing apoptosis.

Hypothesized Mechanism of Action (Bcl-2 Inhibition):

Caption: Inhibition of inflammatory pathways by benzoxazole derivatives.

Antimicrobial Activity

Experimental Protocols for Biological Evaluation

To rigorously assess the biological activity of this compound and its future derivatives, standardized and validated assays are essential. The following section provides detailed, step-by-step protocols for key in vitro and in vivo experiments.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

-

Cell Seeding:

-

Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.

-

Trypsinize and seed cells into 96-well plates at a density of 5,000-10,000 cells/well.

-

Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Replace the medium in the cell plates with the medium containing the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate for 48-72 hours.

-

-

MTT Addition and Formazan Solubilization:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement and Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration of compound that inhibits 50% of cell growth) using non-linear regression analysis.

-

MTT Assay Workflow:

Caption: Step-by-step workflow of the MTT assay for cytotoxicity.

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB).

-

-

Inoculum Preparation:

-

Culture the desired bacterial or fungal strains overnight.

-

Prepare a standardized inoculum suspension equivalent to a 0.5 McFarland standard.

-

Dilute the standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

-

Inoculation and Incubation:

-

Add the diluted inoculum to each well of the microtiter plate containing the compound dilutions.

-

Include a positive control (inoculum without compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

-

-

MIC Determination:

-

Visually inspect the plates for turbidity.

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

In Vivo Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema

This is a widely used and reproducible model for evaluating the acute anti-inflammatory activity of compounds.

Protocol:

-

Animal Acclimatization and Grouping:

-

Acclimate male Wistar rats or Swiss albino mice for at least one week.

-

Divide the animals into groups: vehicle control, positive control (e.g., indomethacin), and test groups receiving different doses of this compound.

-

-

Compound Administration:

-

Administer the test compound and control drugs orally or intraperitoneally 30-60 minutes before carrageenan injection.

-

-

Induction of Inflammation:

-

Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

-

-

Measurement of Paw Edema:

-

Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.

-

Data Presentation and Interpretation

To facilitate the comparison of biological activity data, results should be summarized in a clear and structured format.

Table 1: Hypothetical In Vitro Cytotoxicity Data

| Cell Line | Compound | IC₅₀ (µM) |

| MCF-7 (Breast) | This compound | [Insert Value] |

| A549 (Lung) | This compound | [Insert Value] |

| Doxorubicin | [Insert Value] |

Table 2: Hypothetical Antimicrobial Activity Data

| Microorganism | Compound | MIC (µg/mL) |

| Staphylococcus aureus | This compound | [Insert Value] |

| Escherichia coli | This compound | [Insert Value] |

| Ciprofloxacin | [Insert Value] |

Conclusion and Future Directions

This compound represents a valuable starting point for the development of novel therapeutics. The existing literature on its derivatives strongly suggests its potential as an anticancer, anti-inflammatory, and antimicrobial agent. This technical guide provides the foundational knowledge and experimental framework for researchers to further investigate the biological activities of this core scaffold.

Future research should focus on:

-

Comprehensive Biological Screening: Determining the IC₅₀ and MIC values of the parent compound against a broad panel of cancer cell lines and microbial strains.

-

Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of derivatives to optimize potency and selectivity.

-

In Vivo Efficacy Studies: Validating the therapeutic potential of promising candidates in relevant animal models of disease.

By systematically applying the principles and protocols outlined in this guide, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, paving the way for the development of next-generation medicines.

References

-

A series of novel methyl-2-(arylideneamino)oxazol-4ylamino)benzoxazole-5-carboxylate derivatives synthesized. The structures of these compounds were established by IR, 1H NMR, 13C NMR, Mass spectral data and elemental analysis. Compounds were evaluated for their anti-inflammatory activity. Derivatives VIId and VIIe exhibited very good and almost equal anti-inflammatory activity in carrageenan-induced rat paw edema method compared with the standard drug Diclofenac Sodium.

-

New series of benzoxazole derivatives were synthesized based on the reaction of 2-mercaptobenzoxazole as a core compound with some chloroacetamide derivatives and hydrazine. The structures of the newly synthesized compounds were secured by IR, 1H NMR, MS and elemental analyses. The synthesized benzoxazole compounds have been evaluated for their cytotoxic effects toward four human cancer cell lines. They displayed moderate to strong cytotoxic effects against the tested cancer cell lines.

-

The 2-substituted benzoxazole derivatives are known to exhibit a wide spectrum of biological potential. Two series of novel benzoxazole derivatives containing 2-phenyl and 2-N-phenyl groups were synthesized, by following the green chemistry approach. All the newly synthesized derivatives were screened against gram-positive bacteria (Streptococcus pyogenes, Staphylococcus aureus), gram-negative bacteria (Pseudomonas aeruginosa, Escherichia coli) and the fungus (Aspergillus clavatus and Candida albicans).

- A new series of novel 2-amino-4-methyl-1,3-oxazole-5-carboxylamino acid and peptide derivatives (6a-c; 8a&b) were synthesized by using O-(benzotriazol-l-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) as coupling reagent. The key intermediate 2-amino-4-methyl-1,3-oxazole-5-carboxylic acid 4 was synthesized by the condensation of urea 1 with ethyl 2-chloroacetoacetate 2 followed by basic hydrolysis. The structure of the newly synthesized

methyl 2-amino-1,3-benzoxazole-5-carboxylate derivatives

An In-Depth Technical Guide to Methyl 2-Amino-1,3-Benzoxazole-5-Carboxylate Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Abstract

The benzoxazole ring system represents a "privileged scaffold" in medicinal chemistry, with its derivatives demonstrating a vast array of biological activities.[1][2] This technical guide focuses on a specific, highly functionalized subset: . These compounds serve as versatile building blocks for the synthesis of potent therapeutic agents. We provide a detailed exploration of the core synthesis, strategies for diversification, and a summary of their significant biological activities, including anticancer, antifungal, and immunomodulatory properties.[3][4][5] This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the experimental choices, detailed protocols, and future outlook for this promising class of molecules.

Introduction to the Benzoxazole Scaffold

The Benzoxazole Moiety: A Privileged Structure in Medicinal Chemistry

Benzoxazole is an aromatic heterocyclic compound composed of a benzene ring fused to an oxazole ring.[6] Its planarity and aromaticity confer relative stability, while the presence of nitrogen and oxygen heteroatoms provides reactive sites for functionalization and key interaction points for biological targets.[6] The benzoxazole nucleus is a core component in numerous compounds with significant pharmacological properties, including antibacterial, antiviral, anti-inflammatory, and anticancer activities.[7][8] This broad utility has established it as a foundational structure in the design and discovery of new drugs.

Significance of the 2-Amino and 5-Carboxylate Substitutions

The specific substitution pattern of this compound provides a strategic framework for drug design.

-

The 2-Amino Group: This group acts as a versatile synthetic handle. It can be readily acylated, alkylated, or used in coupling reactions to introduce a wide variety of side chains, enabling extensive structure-activity relationship (SAR) studies.[3] This position is crucial for modulating the biological activity and physicochemical properties of the derivatives.

-

The 5-Carboxylate Group: The methyl ester at the 5-position is a key modulator of polarity and a potential hydrogen bond acceptor. It can be hydrolyzed to the corresponding carboxylic acid, which can improve solubility or introduce a new interaction point with a biological target. Furthermore, the acid can be converted to amides, expanding the chemical space for lead optimization. SAR studies have shown that substituents at the 5-position of the benzoxazole ring are critical for biological activity.[9]

Synthesis and Derivatization Strategies

The synthesis of hinges on the efficient construction of the core heterocyclic system, followed by strategic functionalization.

Core Synthesis of this compound

The foundational route to the title compound involves a multi-step sequence starting from a readily available substituted phenol. The causality behind this pathway is the strategic installation and transformation of functional groups to facilitate the final cyclization step. A well-established method is outlined below.[10]

Experimental Protocol: Synthesis of this compound[10]

-

Step 1: Nitration.

-

To a solution of methyl 3-hydroxy-4-aminobenzoate in glacial acetic acid, add aluminum nitrate nonahydrate and acetic anhydride. The reaction is typically performed at room temperature for 1.5 hours.

-

Expertise & Experience: This step is a regioselective electrophilic aromatic substitution. The hydroxyl and amino groups are activating and ortho-, para-directing. The conditions are chosen to favor nitration at the position ortho to the hydroxyl group and meta to the ester. Aluminum nitrate serves as the nitrating agent source under these acidic conditions.

-

-

Step 2: Reduction.

-

To the resulting nitro-intermediate, add sodium dithionite in an acetone/water mixture with 0.5N NaOH. The mixture is refluxed for 1 hour.

-

Expertise & Experience: Sodium dithionite is a powerful and selective reducing agent for converting aromatic nitro groups to amines without affecting the ester functionality. The basic condition aids the reaction. This step is critical as it generates the required 2-aminophenol precursor for cyclization.

-

-

Step 3: Cyclization.

-

Dissolve the purified 2-aminophenol intermediate in methanol and add cyanogen bromide (CNBr). The reaction is stirred at room temperature for 3-4 hours.

-

Expertise & Experience: This is the key ring-forming step. The amino group of the 2-aminophenol attacks the electrophilic carbon of cyanogen bromide. A subsequent intramolecular cyclization involving the hydroxyl group leads to the formation of the 2-aminobenzoxazole ring system.

-

-

Workup and Purification:

-

Quench the reaction, neutralize, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purify the crude product using column chromatography or recrystallization.

-

Trustworthiness: The final product's identity and purity must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry, ensuring the protocol's success.

-

Caption: Key synthetic workflow for the core scaffold.

General Strategies for Derivatization

The core scaffold is a platform for creating large libraries of compounds for screening. The primary points for derivatization are the 2-amino group and the 5-carboxylate.

Caption: Primary sites for chemical modification.

Physicochemical Properties and Analytical Characterization

A robust analytical workflow is essential to confirm the structure and purity of synthesized derivatives, forming a self-validating system for any described protocol.

Standard Analytical Workflow

The characterization of novel follows a standard workflow in synthetic chemistry.

Caption: Standard workflow for compound validation.

Expected Spectroscopic Signatures

The structural features of the core scaffold give rise to characteristic signals in various spectroscopic analyses.

| Technique | Characteristic Feature | Expected Value / Observation |

| ¹H NMR | Aromatic Protons | ~7.0-8.0 ppm region, showing specific splitting patterns. |

| -NH₂ Protons | Broad singlet, chemical shift can vary with solvent/concentration. | |

| -OCH₃ Protons | Singlet around 3.8-4.0 ppm. | |

| ¹³C NMR | Benzoxazole Carbons | Signals in the aromatic region, typically 110-160 ppm. |

| C=O (Ester) Carbon | Signal around 165-170 ppm. | |

| -OCH₃ Carbon | Signal around 50-55 ppm. | |

| FTIR | N-H Stretch (Amine) | Two bands often visible in the 3300-3500 cm⁻¹ region. |

| C=O Stretch (Ester) | Strong absorption around 1700-1730 cm⁻¹. | |

| C=N Stretch (Oxazole) | Absorption around 1600-1650 cm⁻¹. | |

| HRMS | Molecular Ion Peak | Confirms the elemental composition with high accuracy. |

Biological Activities and Therapeutic Applications

Derivatives of this scaffold have been explored for a multitude of therapeutic applications, demonstrating their versatility and potential in drug discovery.

Case Study: Antifungal Agents

In the search for novel agricultural fungicides, 2-aminobenzoxazole derivatives have shown significant promise against various plant pathogenic fungi.[4]

-

Mechanism of Action: While not fully elucidated for all derivatives, potential mechanisms include disruption of cell wall synthesis or interference with critical metabolic enzymes in the fungi.

-

Structure-Activity Relationship (SAR): Studies have shown that the nature of the substituent on the 2-amino group is critical for antifungal potency. For example, introducing specific substituted phenyl groups can lead to broad-spectrum activity comparable to or exceeding that of commercial fungicides like hymexazol.[4]

Table: In Vitro Antifungal Activity of Selected Derivatives[4] (Representative data; specific compounds are detailed in the source literature)

| Pathogenic Fungi | Inhibition Rate (%) of Compound 3a at 50 µg/mL | Inhibition Rate (%) of Compound 3m at 50 µg/mL |

| Botrytis cinerea | 92.3 | 95.1 |

| Fusarium oxysporum | 98.2 | 97.6 |

| Phytophthora capsici | 100 | 98.5 |

| Rhizoctonia solani | 85.7 | 90.2 |

Case Study: Spns2 Inhibition for Immunomodulation

A highly promising application is the development of inhibitors for the sphingosine-1-phosphate (S1P) transporter, Spinster Homolog 2 (Spns2).[3][11][12] S1P is a critical signaling lipid that regulates lymphocyte trafficking from lymphoid organs. Inhibiting its export via Spns2 is an alternative strategy to S1P receptor modulation for treating autoimmune diseases like multiple sclerosis.[11]

-

Mechanism of Action: 2-aminobenzoxazole derivatives bind to Spns2, blocking the transport of S1P out of the cell. This reduces extracellular S1P levels, preventing S1P receptor activation and trapping lymphocytes in the lymph nodes. The resulting lymphopenia is a key pharmacodynamic marker of target engagement.[3][12]

-

SAR Insights: Extensive SAR studies identified the 2-aminobenzoxazole as a superior scaffold over other heterocycles. Potency was finely tuned by modifying the head group (e.g., pyrrolidine) and a hydrophobic tail attached to the benzene ring, leading to inhibitors with nanomolar potency (e.g., IC₅₀ = 94 nM for compound SLB1122168).[3][11]

Caption: Inhibition of S1P export by 2-aminobenzoxazole derivatives.

Other Reported Activities

The therapeutic potential of this scaffold extends to several other areas:

-

Anticancer: Derivatives have shown cytotoxic activity against various cancer cell lines, with proposed mechanisms including the inhibition of key kinases like KDR, EGFR, and FGFR1.[5]

-

Antibacterial: Compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria.[13]

-

Antitubercular: Benzoxazole-containing structures have been identified as having potential against Mycobacterium tuberculosis.[14]

Future Perspectives and Drug Development Considerations

The this compound scaffold is a validated starting point for the development of novel therapeutics.

-

Lead Optimization: Future work will focus on fine-tuning the ADME (Absorption, Distribution, Metabolism, Excretion) and toxicological profiles of lead compounds. This involves modifying substituents to improve metabolic stability, reduce off-target effects, and enhance oral bioavailability.

-

Challenges: A key challenge is achieving target selectivity to minimize side effects. For example, in kinase inhibitor development, ensuring selectivity against a specific kinase over others is paramount.

-

Emerging Applications: The core's ability to be readily modified suggests its potential application against new and emerging biological targets. The use of computational methods, such as molecular docking and QSAR, will accelerate the discovery of new leads for various diseases.[13]

References

-

Soni, S., Sahiba, N., Teli, S., Teli, P., Agarwal, L. K., & Agarwal, S. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25425–25456. [Link]

-

Patel, M. B. A. V. (2021). A Review on Various Synthetic Methods of Benzoxazole Moiety. Journal of Pharmaceutical Research International, 33(46A), 422-436. [Link]

-

Jain, A. K., Ravichandran, V., & Sisodiya, M. (2021). A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. Research Journal of Pharmacy and Technology, 14(8), 4483-4493. [Link]

-

Abdel-hameed, R. S., El-Sayed, R., & El-Dash, N. (2018). Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives. ResearchGate. [Link]

-

Sattar, M. A., et al. (2020). Synthetic transformations and biological screening of benzoxazole derivatives: A review. ResearchGate. [Link]

-

Soni, S., Agarwal, S. (2023). Review of synthesis process of benzoxazole and benzothiazole derivatives. ResearchGate. [Link]

-

Burgio, A. L., Shrader, C. W., Kharel, Y., Huang, T., Salamoun, J. M., Chen, L., ... & Lynch, K. R. (2023). 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2). Journal of Medicinal Chemistry, 66(8), 5873–5891. [Link]

-

Burgio, A. L., et al. (2023). 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-Phosphate Transporter Spinster Homolog 2 (Spns2). PubMed. [Link]

-

Unknown Author. (n.d.). Structure activity relationship of the synthesized compounds. ResearchGate. [Link]

-

Burgio, A. L., et al. (2023). 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-Phosphate Transporter Spinster Homolog 2 (Spns2). Journal of Medicinal Chemistry. [Link]

-

Zhang, Y., et al. (2021). Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi. Medicinal Chemistry Research, 30, 1037-1048. [Link]

-

Kamal, A., et al. (2020). Biological activities of benzoxazole and its derivatives. ResearchGate. [Link]

-

Guzow, K., Mulkiewicz, E., Obuchowski, M., & Wiczk, W. (2022). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Amino Acids, 54(4), 603–621. [Link]

-

Unknown Author. (n.d.). Synthesis of substituted 2-amino benzoxazole derivatives starting from... ResearchGate. [Link]

-

Unknown Author. (n.d.). Structure activity relationship of benzoxazole derivatives. ResearchGate. [Link]

-

Cox, J. A., et al. (2019). Identification of Novel Benzoxa-[6][15][16]-diazole Substituted Amino Acid Hydrazides as Potential Anti-Tubercular Agents. Molecules, 24(4), 819. [Link]

-

Rauf, A., et al. (2022). New Triazinoindole Bearing Benzimidazole/Benzoxazole Hybrids Analogs as Potent Inhibitors of Urease: Synthesis, In Vitro Analysis and Molecular Docking Studies. Molecules, 27(19), 6610. [Link]

-

Unknown Author. (n.d.). Drugs containing benzoxazole and thiazolidinone as central moieties. ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. New Triazinoindole Bearing Benzimidazole/Benzoxazole Hybrids Analogs as Potent Inhibitors of Urease: Synthesis, In Vitro Analysis and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-Phosphate Transporter Spinster Homolog 2 (Spns2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. ijpbs.com [ijpbs.com]

- 16. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]

Spectroscopic and Synthetic Elucidation of Methyl 2-amino-1,3-benzoxazole-5-carboxylate: A Technical Guide for Drug Discovery Professionals

Foreword: Navigating the Landscape of Novel Heterocycles

In the dynamic field of medicinal chemistry, the benzoxazole scaffold remains a cornerstone for the development of novel therapeutic agents, demonstrating a wide array of biological activities.[1] Methyl 2-amino-1,3-benzoxazole-5-carboxylate, a key intermediate, presents a unique substitution pattern that is instrumental in the synthesis of more complex bioactive molecules. This guide provides an in-depth technical overview of its synthesis and spectroscopic characterization. Given the specialized nature of this compound, this document combines established synthetic protocols with expert spectroscopic analysis to provide a comprehensive resource for researchers. We will delve into the rationale behind experimental design, ensuring a self-validating approach to its synthesis and characterization.

I. Synthesis of this compound: A Validated Pathway

The synthesis of 2-aminobenzoxazole derivatives is a well-documented area of organic chemistry.[2][3] A common and effective strategy involves the cyclization of a substituted 2-aminophenol. For the target molecule, a logical and reported synthetic route proceeds via a three-step sequence starting from methyl 3-hydroxy-4-nitrobenzoate.[4]

Experimental Protocol: Synthesis

Step 1: Nitration of Methyl 3-hydroxybenzoate

-

Rationale: This initial step introduces the nitro group ortho to the hydroxyl group, which is a prerequisite for the subsequent reduction and cyclization. The choice of a mild nitrating agent is crucial to prevent over-nitration or degradation of the starting material.

-

Dissolve methyl 3-hydroxybenzoate in glacial acetic acid.

-

Slowly add a solution of aluminum nitrate nonahydrate in acetic anhydride at room temperature.

-

Stir the reaction mixture for 1.5 hours.

-

Pour the mixture into ice water and collect the precipitated product by filtration.

-

Wash the solid with cold water and dry to yield methyl 3-hydroxy-4-nitrobenzoate.

Step 2: Reduction of the Nitro Group

-

Rationale: The nitro group is reduced to an amine, creating the 2-aminophenol moiety necessary for the benzoxazole ring formation. Sodium dithionite is a common and effective reducing agent for this transformation.

-

Suspend methyl 3-hydroxy-4-nitrobenzoate in a mixture of acetone and 0.5N sodium hydroxide solution.

-

Heat the mixture to reflux and add sodium dithionite portion-wise.

-

Maintain reflux for 1 hour until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and remove the acetone under reduced pressure.

-

Extract the aqueous residue with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield methyl 4-amino-3-hydroxybenzoate.

Step 3: Cyclization to form the Benzoxazole Ring

-

Rationale: The final step involves the reaction of the 2-aminophenol with cyanogen bromide. The amine attacks the cyanogen bromide, and subsequent intramolecular cyclization with the adjacent hydroxyl group forms the stable 2-aminobenzoxazole ring system.

-

Dissolve methyl 4-amino-3-hydroxybenzoate in methanol.

-

Add a solution of cyanogen bromide in methanol dropwise at room temperature.

-

Stir the reaction for 3-4 hours.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.[4]

II. Spectroscopic Characterization: A Detailed Analysis

The structural confirmation of the synthesized this compound relies on a combination of spectroscopic techniques. Below is a detailed interpretation of the expected data based on the analysis of closely related structures.[5][6]

A. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl ester protons. The solvent of choice for this analysis would be DMSO-d₆ to ensure the solubility of the compound and the observation of exchangeable protons.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-4 | ~7.8 | d | ~1.5 | This proton is ortho to the ester group and is expected to be the most deshielded aromatic proton. |

| H-6 | ~7.6 | dd | ~8.5, 1.5 | This proton is coupled to both H-7 (ortho) and H-4 (meta). |

| H-7 | ~7.2 | d | ~8.5 | This proton is ortho to H-6. |

| -NH₂ | ~7.5 | br s | - | The amine protons are typically broad and their chemical shift can vary with concentration and temperature. |

| -OCH₃ | ~3.8 | s | - | The methyl ester protons will appear as a singlet. |

B. ¹³C NMR Spectroscopy

The carbon NMR spectrum provides key information about the carbon framework of the molecule.

| Carbon | Expected Chemical Shift (δ, ppm) | Rationale |

| C=O | ~166 | The carbonyl carbon of the ester group is expected in this region. |

| C-2 | ~160 | The carbon of the amino-substituted position of the oxazole ring. |

| C-3a | ~148 | The carbon at the fusion of the benzene and oxazole rings. |

| C-7a | ~142 | The other carbon at the fusion of the rings. |

| C-5 | ~125 | The carbon bearing the ester group. |

| C-6 | ~122 | Aromatic CH carbon. |

| C-4 | ~115 | Aromatic CH carbon. |

| C-7 | ~110 | Aromatic CH carbon. |

| -OCH₃ | ~52 | The methyl carbon of the ester group. |

C. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Vibration Mode |

| N-H | 3400-3300 | Medium | Asymmetric and symmetric stretching |

| C-H (aromatic) | 3100-3000 | Medium | Stretching |

| C=O (ester) | ~1720 | Strong | Stretching |

| C=N | ~1650 | Strong | Stretching |

| C-O-C | 1250-1050 | Strong | Asymmetric and symmetric stretching |

D. Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₉H₈N₂O₃), the expected molecular weight is 192.17 g/mol .

-

Expected Molecular Ion Peak (M⁺): m/z = 192

-

Key Fragmentation Pattern: Loss of the methoxy group (-OCH₃) leading to a fragment at m/z = 161, and subsequent loss of carbon monoxide (-CO) resulting in a fragment at m/z = 133.

III. Experimental Workflow and Data Interpretation

The following diagrams illustrate the synthesis and characterization workflow.

Caption: Spectroscopic characterization workflow for structural elucidation.

IV. Conclusion and Future Perspectives

This guide provides a comprehensive overview of the synthesis and spectroscopic characterization of this compound. By combining established synthetic methodologies with detailed spectroscopic interpretation, researchers are equipped with the necessary knowledge to confidently prepare and validate this important chemical intermediate. The protocols and data presented herein serve as a robust foundation for the future development of novel benzoxazole-based therapeutic agents. The inherent reactivity of the amino group and the ester functionality of the title compound opens up a multitude of possibilities for further chemical modifications, making it a versatile building block in drug discovery campaigns.

V. References

-

Vertex AI Search. (n.d.). SYNTHESIS AND CHARACTERIZATION OF NEW 2- AMINOBENZOXAZOLE-5-CARBOHYDRAZIDES. Retrieved January 14, 2026, from

-

ResearchGate. (n.d.). (a) Synthesis of methyl 2-aminobenzo[d]oxazole-5-carboxylate (3),.... Retrieved January 14, 2026, from

-

National Center for Biotechnology Information. (n.d.). Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi - PMC. Retrieved January 14, 2026, from

-

National Center for Biotechnology Information. (n.d.). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC. Retrieved January 14, 2026, from

-

National Center for Biotechnology Information. (n.d.). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate - PMC. Retrieved January 14, 2026, from

-

ACS Publications. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. Retrieved January 14, 2026, from

-

National Center for Biotechnology Information. (n.d.). 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2). Retrieved January 14, 2026, from

-

RSC Publishing. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Retrieved January 14, 2026, from

Sources

- 1. ijrdst.org [ijrdst.org]

- 2. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystal structure of methyl 1,3-benzoxazole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Methyl 2-amino-1,3-benzoxazole-5-carboxylate and its Chemical Class

This guide provides a detailed exploration of the potential mechanisms of action for methyl 2-amino-1,3-benzoxazole-5-carboxylate, leveraging established research on the broader class of 2-aminobenzoxazole derivatives. Given the nascent state of direct research on this specific molecule, this paper synthesizes data from structurally related compounds to build a scientifically grounded hypothesis of its biological function. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Benzoxazole Scaffold in Medicinal Chemistry

The benzoxazole ring system is a prominent heterocyclic scaffold that forms the core of numerous biologically active compounds.[1][2] Its unique structural and electronic properties allow for interactions with a variety of biological targets, making it a "privileged structure" in medicinal chemistry. Benzoxazole derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1][2][3] this compound represents a specific iteration of this versatile scaffold, and understanding its potential mechanism of action requires an examination of the known biological roles of its parent chemical class.

Established Mechanisms of Action for 2-Aminobenzoxazole Derivatives

While direct mechanistic studies on this compound are not extensively available, the broader family of 2-aminobenzoxazole derivatives has been investigated against several key biological targets. The following sections detail these established mechanisms, which provide a foundational framework for predicting the action of the topic compound.

Inhibition of Carbonic Anhydrases (CAs)

A significant body of research has identified 2-aminobenzoxazole derivatives as potent inhibitors of carbonic anhydrases, particularly tumor-associated isoforms such as CA IX and CA XII.[4][5] These enzymes play a crucial role in regulating pH in the tumor microenvironment, and their inhibition is a validated strategy in oncology.

Causality of Experimental Choices: Studies have often involved appending a coumarin scaffold to the 2-aminobenzoxazole core.[4][5] Coumarins are known to act as prodrugs that are hydrolyzed by the esterase activity of carbonic anhydrases. The resulting 2-hydroxycinnamic acid then occludes the enzyme's active site.[4] The 2-aminobenzoxazole moiety in these hybrids contributes to the selectivity and binding affinity for specific CA isoforms.[5]

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol outlines a stopped-flow spectrophotometric method to determine the inhibitory activity of a compound against carbonic anhydrase.

Materials:

-

Purified human carbonic anhydrase isoforms (e.g., CA I, II, IX, XII)

-

4-Nitrophenyl acetate (NPA) as substrate

-

HEPES buffer (pH 7.4)

-

Test compound (e.g., this compound) dissolved in DMSO

-

Stopped-flow spectrophotometer

Procedure:

-

Prepare a series of dilutions of the test compound in HEPES buffer.

-

In one syringe of the stopped-flow apparatus, load the enzyme solution (final concentration ~10 nM).

-

In the second syringe, load the NPA substrate solution (final concentration ~0.1 mM) with the corresponding dilution of the test compound.

-

Rapidly mix the contents of the two syringes and monitor the increase in absorbance at 400 nm, which corresponds to the formation of 4-nitrophenolate.

-

The initial rates of the enzymatic reaction are calculated from the linear portion of the absorbance curve.

-

Determine the IC50 value by plotting the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

Inhibition of Sphingosine-1-Phosphate (S1P) Transporter Spinster Homolog 2 (Spns2)

Recent studies have highlighted 2-aminobenzoxazole derivatives as potent inhibitors of the sphingosine-1-phosphate transporter Spns2.[6][7] S1P is a crucial signaling lipid that regulates numerous physiological processes, including lymphocyte trafficking. By inhibiting Spns2-mediated S1P export, these compounds can induce a dose-dependent decrease in circulating lymphocytes, a pharmacodynamic effect with therapeutic potential in autoimmune diseases like multiple sclerosis and ulcerative colitis.[6][7]

Trustworthiness of the Protocol: The described in vivo study is a self-validating system. The administration of the Spns2 inhibitor is expected to produce a measurable and predictable pharmacodynamic outcome (lymphopenia), which can be quantified through routine blood analysis, thus confirming the compound's on-target activity.

Experimental Workflow: In Vivo Evaluation of Spns2 Inhibition

This workflow describes the process for assessing the in vivo efficacy of a putative Spns2 inhibitor.

Model:

-

Male C57BL/6 mice

Procedure:

-

Administer the test compound (e.g., a 2-aminobenzoxazole derivative) to mice via oral gavage at various doses.

-

Include a vehicle control group.

-

Collect blood samples at predetermined time points (e.g., 0, 4, 8, 24 hours) post-administration.

-

Perform a complete blood count (CBC) with differential to quantify the number of circulating lymphocytes.

-

A significant, dose-dependent reduction in lymphocyte count compared to the vehicle control is indicative of Spns2 inhibition.

Broad-Spectrum Biological Activities

The benzoxazole scaffold has been associated with a diverse range of other biological activities, suggesting that derivatives can be tailored to interact with various targets.[2]

-

Antimicrobial Activity: Derivatives of methyl 2-(arylideneamino)oxazol-4-ylamino)benzoxazole-5-carboxylate have been synthesized and shown to possess antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[8]

-

Anti-inflammatory Effects: The same class of compounds has also been evaluated for anti-inflammatory activity, with some derivatives showing efficacy comparable to the standard drug Diclofenac Sodium in a carrageenan-induced rat paw edema model.[9]

-

Targeting Apoptosis: There is evidence to suggest that benzoxazole derivatives can be designed to target Bcl-2 proteins and other components of the apoptotic pathway, indicating potential applications in cancer therapy.[10]

Hypothesized Mechanism of Action for this compound

Based on its chemical structure, we can formulate a hypothesis regarding the likely mechanism of action for this compound. The presence of the 2-amino group and the benzoxazole core makes it a candidate for interacting with targets known to bind this scaffold, such as carbonic anhydrases and Spns2. The methyl carboxylate group at the 5-position could play a significant role in modulating the compound's pharmacokinetic properties and its binding affinity to specific targets. It is plausible that this compound could exhibit inhibitory activity against carbonic anhydrases, with the carboxylate group potentially interacting with active site residues.

Data Summary

The following table summarizes the inhibitory activities of some 2-aminobenzoxazole derivatives against relevant targets, as reported in the literature.

| Compound Class | Target | IC50/Ki | Reference |

| 2-Aminobenzoxazole-appended coumarins | Carbonic Anhydrase IX | Mid-nanomolar Ki | [5] |

| 2-Aminobenzoxazole-appended coumarins | Carbonic Anhydrase XII | Mid-nanomolar Ki | [5] |

| SLB1122168 (a 2-aminobenzoxazole derivative) | Spns2 | 94 ± 6 nM (IC50) | [6][7] |

Visualizing the Pathways

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Inhibition of Carbonic Anhydrase IX by 2-aminobenzoxazole derivatives.

Caption: Inhibition of Spns2 by 2-aminobenzoxazole derivatives blocks S1P export.

Conclusion and Future Directions

While the precise mechanism of action for this compound remains to be definitively elucidated, the available evidence from its chemical class strongly suggests potential activity as an inhibitor of carbonic anhydrases and/or the S1P transporter Spns2. Its broad-spectrum biological activities also warrant further investigation into its antimicrobial and anti-inflammatory potential.

Future research should focus on direct in vitro and in vivo testing of this compound against these targets. Target identification studies, such as affinity chromatography or chemoproteomics, could provide unbiased insights into its molecular interactions. Furthermore, structure-activity relationship (SAR) studies, by modifying the carboxylate group and other positions on the benzoxazole ring, will be crucial for optimizing its potency and selectivity for a desired therapeutic application.

References

- Aggarwal M, Kondeti B, McKenna R. Anticonvulsant/antiepileptic carbonic anhydrase inhibitors: a patent review.

- ResearchGate. (a)

- ResearchGate. (PDF) Design, synthesis and biological evaluation of methyl-2-(2- (arylideneamino) oxazol-4- ylamino)

- NIH. 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2).

- Figshare. 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-Phosphate Transporter Spinster Homolog 2 (Spns2).

- Smolecule. 2-Amino-6-methyl-1,3-benzoxazole-5-carboxylic acid.

- ACS Publications.

- Taylor & Francis Online.

- ResearchGate. (PDF) SYNTHESIS OF SOME NOVEL METHYL2(2 (ARYLIDENEAMINO) OXAZOL4 YLAMINO)

- JOCPR.

- Journal of Chemical and Pharmaceutical Research. Benzoxazole: The molecule of diverse biological activities.

- NIH.

Sources

- 1. jocpr.com [jocpr.com]

- 2. jocpr.com [jocpr.com]

- 3. Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. figshare.com [figshare.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Unlocking the Therapeutic Potential of Methyl 2-amino-1,3-benzoxazole-5-carboxylate: A Technical Guide for Drug Discovery Professionals

Abstract

The benzoxazole scaffold represents a privileged structure in medicinal chemistry, consistently appearing in compounds with a wide array of biological activities. This technical guide focuses on a specific, promising derivative, methyl 2-amino-1,3-benzoxazole-5-carboxylate, and explores its potential therapeutic applications. Synthesizing data from published literature, this document provides an in-depth analysis of its anti-inflammatory and antimicrobial properties, potential mechanisms of action, and key structure-activity relationships. Detailed experimental protocols for the synthesis and biological evaluation of this compound and its analogs are provided to empower researchers in their drug discovery and development endeavors.

Introduction: The Benzoxazole Core - A Versatile Pharmacophore

Heterocyclic compounds form the backbone of a significant portion of modern pharmaceuticals.[1] Among these, the benzoxazole moiety, a fusion of a benzene and an oxazole ring, has garnered substantial attention due to its presence in numerous biologically active molecules.[1] The inherent aromaticity of the benzoxazole ring system provides a stable yet functionalizable scaffold, making it an attractive starting point for the synthesis of diverse compound libraries.[1]

Derivatives of the benzoxazole core have demonstrated a remarkable range of pharmacological activities, including:

-

Antimicrobial: Exhibiting efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1]

-

Anti-inflammatory: Demonstrating potential in mitigating inflammatory responses through various mechanisms.

-

Anticancer: Showing promise in inhibiting the growth of various cancer cell lines.

-

Antiviral, Anticonvulsant, and Analgesic Properties: Highlighting the broad therapeutic potential of this chemical class.

This guide will specifically delve into the therapeutic possibilities of This compound , a derivative with significant potential as a lead compound for the development of novel anti-inflammatory and antimicrobial agents.

Potential Therapeutic Application 1: Anti-Inflammatory Agent

Chronic inflammation is a key pathological feature of numerous diseases, including autoimmune disorders, cardiovascular diseases, and neurodegenerative conditions. The development of novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous pursuit in pharmaceutical research. Derivatives of this compound have shown considerable promise in this area.

Proposed Mechanism of Action: Targeting the Toll-Like Receptor 4 (TLR4) Signaling Pathway

A key pathway implicated in the inflammatory response is the Toll-Like Receptor 4 (TLR4) signaling cascade. TLR4, upon activation by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, initiates a signaling cascade that culminates in the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). Myeloid differentiation protein 2 (MD2) is an essential co-receptor for TLR4 that binds directly to LPS and is a critical component for the activation of this pathway.

Recent studies have identified benzoxazolone derivatives as potent inhibitors of MD2.[2][3] By binding to MD2, these compounds can competitively inhibit the binding of LPS, thereby preventing the activation of the TLR4 signaling cascade and the subsequent release of pro-inflammatory cytokines. This targeted approach offers the potential for a more specific anti-inflammatory effect with a reduced risk of off-target side effects.

Caption: Proposed anti-inflammatory mechanism of action.

Quantitative Data: Inhibition of Pro-inflammatory Cytokine Production

The anti-inflammatory potential of benzoxazole derivatives has been quantified through in vitro assays measuring the inhibition of pro-inflammatory cytokine production. The following table summarizes the IC50 values for IL-6 inhibition by a series of benzoxazolone derivatives, demonstrating their potent activity.

| Compound | Structure | IC50 for IL-6 Inhibition (µM) | Reference |

| Derivative 3c | [Structure of derivative 3c] | 10.14 ± 0.08 | [2] |

| Derivative 3d | [Structure of derivative 3d] | 5.43 ± 0.51 | [2] |

| Derivative 3g | [Structure of derivative 3g] | 5.09 ± 0.88 | [2] |

Note: Structures are representative examples from the cited literature and may not be exact derivatives of this compound.

Experimental Protocol: In Vitro Anti-Inflammatory Assay (IL-6 Inhibition)

This protocol outlines a general procedure for evaluating the anti-inflammatory activity of test compounds by measuring their ability to inhibit LPS-induced IL-6 production in a macrophage cell line.

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Human IL-6 ELISA kit

-